(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride
Description
(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride is a chiral amino acid derivative characterized by a methyl group at the α-carbon and a sulfhydryl (-SH) group at the β-position. Its molecular formula is C₅H₁₂ClNO₂S, with a molecular weight of 193.67 g/mol. This compound is structurally related to cysteine but features a branched methyl group, which confers unique steric and electronic properties. It is commonly utilized in pharmaceutical research as a building block for peptidomimetics or enzyme inhibitors due to its thiol functionality and stereochemical specificity .
Key properties include:
- Chirality: The (R)-configuration at the α-carbon ensures enantioselective interactions in biological systems.
- Reactivity: The thiol group participates in disulfide bond formation and redox reactions, making it valuable in antioxidant studies .
- Solubility: High water solubility due to the hydrochloride salt form.
Properties
IUPAC Name |
(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGCVRLGTQSVGF-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CS)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586594 | |
| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148766-37-4 | |
| Record name | 2-Methyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Amination of β-Keto Thioesters
This method begins with a β-keto thioester precursor, enabling simultaneous introduction of the thiol and methyl groups. The keto group is subsequently reduced asymmetrically to install the amino group.
Reaction Scheme :
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Thiolation: Methacrylic acid reacts with sodium hydrosulfide (NaSH) under acidic conditions to form 3-mercapto-2-methylpropanoic acid.
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Protection: The thiol group is acetylated using chloroacetyl chloride in dichloromethane to yield 3-acetylmercapto-2-methylpropanoic acid.
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Asymmetric Reductive Amination: The keto intermediate undergoes reductive amination with a chiral catalyst (e.g., Ru-BINAP) to introduce the (R)-configured amino group.
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Deprotection and Salt Formation: Hydrolysis of the acetyl group followed by treatment with HCl yields the hydrochloride salt.
Key Conditions :
Chiral Pool Synthesis from L-Cysteine Derivatives
L-cysteine serves as a chiral starting material, leveraging its native thiol and amino groups. Methylation at the β-carbon introduces the branched structure.
Reaction Steps :
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Methylation : L-cysteine reacts with methyl iodide in alkaline aqueous solution to form 2-methylcysteine.
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Oxidation and Decarboxylation : Selective oxidation of the thiol to a sulfonic acid, followed by decarboxylation, generates the β-methyl backbone.
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Reduction and Resolution : The intermediate is reduced and resolved via chiral chromatography to isolate the (R)-enantiomer.
Optimization Data :
| Step | Reagents | Temperature | Yield | ee |
|---|---|---|---|---|
| Methylation | CH₃I, NaOH | 25°C | 78% | – |
| Decarboxylation | H₂O₂, HCl | 80°C | 65% | – |
| Chiral Resolution | Chiralcel OD-H | – | 45% | 99% |
Enzymatic Synthesis Using Transaminases
Biocatalytic methods employ ω-transaminases to convert ketone precursors into chiral amines with high stereoselectivity.
Procedure :
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Substrate Preparation : 3-Mercapto-2-methylpropanoic acid is synthesized via radical thiol-ene coupling.
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Enzymatic Amination : The ketone derivative reacts with an amine donor (e.g., isopropylamine) in the presence of a transaminase (e.g., from Arthrobacter sp.).
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Acidification : The product is treated with HCl to form the hydrochloride salt.
Performance Metrics :
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost-effectiveness and scalability. A hybrid approach combining chemical and enzymatic steps is widely adopted:
Halogenation-Thiolation-Amination Sequence
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Overall Yield | ee | Cost (USD/kg) |
|---|---|---|---|
| Asymmetric Amination | 72% | 92% | 450 |
| Chiral Pool Synthesis | 45% | 99% | 620 |
| Enzymatic Synthesis | 70% | 99% | 380 |
| Industrial Hybrid | 82% | 95% | 290 |
The industrial hybrid method balances cost and efficiency, making it preferable for large-scale production. Enzymatic synthesis offers superior enantioselectivity but requires specialized equipment.
Challenges in Enantiomeric Control
Racemization during acidic or high-temperature steps remains a key issue. Strategies to mitigate this include:
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Low-Temperature Reactions : Conducting amination below 50°C reduces epimerization.
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Protective Groups : Acetylating the thiol group stabilizes the intermediate during amination.
Purification and Characterization
Purification Techniques
Analytical Confirmation
| Technique | Parameter Analyzed | Specification |
|---|---|---|
| HPLC | Purity | >99% (area normalization) |
| Chiral GC | Enantiomeric Excess | >98% ee |
| NMR | Structural Integrity | δ 1.45 (s, CH₃), δ 3.20 (q, SH) |
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated from disulfides.
Substitution: Various substituted amino acids and thiol derivatives are formed.
Scientific Research Applications
Chemistry
In the field of chemistry, (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride serves as a crucial building block in the synthesis of peptides and other complex molecules. Its unique functional groups allow it to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Biology
Biologically, this compound acts as a precursor in protein biosynthesis and enzyme production. Its ability to form disulfide bonds with cysteine residues plays a significant role in protein folding and stability.
Medicine
The therapeutic potential of this compound is under investigation for its antioxidant and anti-inflammatory properties. Studies suggest that it can scavenge free radicals and modulate inflammatory responses by influencing signaling pathways such as MAPK/ERK.
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Antioxidant Properties : The thiol group effectively scavenges free radicals, potentially reducing oxidative stress.
- Anti-inflammatory Effects : It may lower pro-inflammatory cytokine levels, offering therapeutic benefits in inflammatory diseases.
- Protein Interaction : As a non-canonical amino acid, it can inhibit certain proteases involved in disease processes.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cysteine | Contains a thiol group | Essential for protein structure; lacks methyl substitution |
| Methionine | Contains a thioether group | Non-chiral; sulfur in a different functional group |
| Homocysteine | Similar backbone but with an additional methylene group | Involved in cardiovascular health pathways |
The chiral nature and specific functional groups of this compound enhance its reactivity and biological significance compared to these related compounds.
Case Studies and Research Findings
-
Antioxidant Activity Assessment :
A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models exposed to reactive oxygen species. -
Inflammation Modulation :
Research indicated that treatment with this compound lowered pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic benefits in inflammatory diseases. -
Protease Inhibition Studies :
Investigations into its role as a non-canonical amino acid have shown that it can effectively inhibit certain proteases involved in disease processes, paving the way for novel drug design strategies.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This compound can also act as a reducing agent, influencing redox reactions within cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiol-Containing Amino Acid Derivatives
Key Differences :
Steric Hindrance: The α-methyl group in this compound restricts conformational flexibility compared to linear analogues like cysteine. This enhances selectivity in enzyme binding but reduces metabolic stability .
Acid Stability : Unlike nicardipine hydrochloride, which degrades under acidic conditions (Figure 10, ), this compound’s thiol and hydrochloride groups confer stability across a broader pH range.
Synthetic Utility : Compared to berberine hydrochloride (used in traditional medicine, Figure 2B, ), this compound’s thiol group enables covalent modification of biological targets, such as SARS-CoV-2 3CLpro inhibitors (e.g., ethacrynic acid, Figure 2A, ).

Pharmacological and Industrial Relevance
- Antioxidant Activity : The thiol group’s redox activity surpasses that of gallic acid (Figure 2A, ), but it is less stable than synthetic antioxidants like butylated hydroxytoluene.
- Chiral Specificity : Unlike racemic mixtures of 2-DPCA or 4-DPCA (Figure 1, ), the (R)-enantiomer shows higher affinity for cysteine proteases, making it a candidate for antiviral drug development .

- Commercial Availability : Discontinued by suppliers like CymitQuimica (), its synthesis requires specialized chiral resolution techniques, increasing production costs compared to palmatine hydrochloride (Figure 2B, ).
Challenges and Limitations
- Toxicity : Thiol-containing compounds may induce oxidative stress at high doses, unlike safer derivatives like tranilcypromine hydrochloride (Figure 2F, ).
- Synthesis Complexity : The branched structure necessitates multi-step asymmetric synthesis, contrasting with simpler hydrochlorides like ortho-toluidine hydrochloride (Table 1-2, ).
Biological Activity
(R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, often referred to as a chiral amino acid derivative, has garnered attention in various biological and chemical research fields due to its unique structural properties and potential therapeutic applications. This article delves into its biological activities, synthesis, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₄H₁₀ClNO₂S, with a molecular weight of 171.65 g/mol. Its structure includes:
- Amino group (-NH₂)
- Thiol group (-SH)
- Methyl substitution on the central carbon atom
This unique combination allows the compound to participate in diverse biochemical reactions, influencing its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The thiol group in the compound is known for its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems .
- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory responses by influencing various signaling pathways, including the MAPK/ERK pathway .
- Protein Interaction : The compound can form complexes with proteins and enzymes, affecting their activity and stability. This property is particularly useful in protease research, where it serves as a non-canonical amino acid .
Comparative Analysis of Related Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cysteine | Contains a thiol group | Essential for protein structure; lacks methyl substitution |
| Methionine | Contains a thioether group | Non-chiral; sulfur in a different functional group |
| Homocysteine | Similar backbone but with an additional methylene group | Involved in cardiovascular health pathways |
The chiral nature and specific functional groups of this compound enhance its reactivity and biological significance compared to these related compounds.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : Use of appropriate precursors such as methylated amino acids.
- Reagents : Thiolating agents to introduce the mercapto group.
- Purification : Techniques like crystallization or chromatography to obtain pure hydrochloride salt.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antioxidant Activity Assessment : A study demonstrated that the compound significantly reduced oxidative stress markers in cellular models exposed to reactive oxygen species (ROS).
- Inflammation Modulation : Research indicated that treatment with this compound lowered pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic benefits in inflammatory diseases .
- Protease Inhibition Studies : Investigations into its role as a non-canonical amino acid have shown that it can effectively inhibit certain proteases involved in disease processes, paving the way for novel drug design strategies .
Q & A
Q. What are the optimal laboratory synthesis conditions for (R)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride?
The compound is synthesized via esterification of the parent amino acid with methanol, catalyzed by trimethylchlorosilane (TMCS) under mild, room-temperature conditions. This method achieves high yields (>85%) and purity. Post-synthesis purification involves crystallization or chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to validate enantiomeric purity and thiol-group integrity .
Q. How is this compound utilized as a building block in peptide synthesis?
The thiol (-SH) and amino (-NH2) groups enable site-specific conjugation and disulfide bond formation, critical for stabilizing peptide tertiary structures. Protocols often employ coupling agents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) to link the amino acid to peptide backbones. For example, its thiol group can react with cysteine residues to mimic native disulfide bonds in protein engineering .
Q. How does this compound compare structurally and functionally to related sulfur-containing amino acids?
A comparative analysis highlights distinct features:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Cysteine | Thiol group, no methyl substitution | Essential for protein folding; lacks chiral methyl group |
| Methionine | Thioether group, non-chiral | Sulfur in non-reactive moiety; involved in methylation pathways |
| Homocysteine | Additional methylene group | Linked to cardiovascular risks; lacks chiral center |
| This compound | Chiral methyl, thiol, and amino groups | Enhanced reactivity for disulfide bond formation and enantioselective synthesis |
The chiral methyl and thiol groups make it uniquely suited for asymmetric synthesis and redox-sensitive applications .
Advanced Research Questions
Q. What challenges arise in maintaining enantiomeric purity during synthesis?
The chiral center at the C2 position requires stringent asymmetric synthesis or chiral auxiliaries to prevent racemization. Techniques like chiral high-performance liquid chromatography (HPLC) or polarimetry are critical for verifying enantiomeric excess (>98%). Impurities from racemization can skew biological activity data, necessitating rigorous quality control .
Q. How can researchers prevent thiol-group oxidation during experimental procedures?
The thiol group is prone to oxidation, forming disulfides. Mitigation strategies include:
- Using reducing agents (e.g., TCEP or DTT) in buffer solutions .
- Conducting reactions under inert atmospheres (N2/Ar).
- Monitoring oxidation states via Ellman’s assay (quantifying free thiols at 412 nm absorbance) .
Q. How to resolve conflicting data on its antioxidant activity in different studies?
Discrepancies may arise from variations in experimental models (e.g., cellular vs. cell-free systems), concentrations (µM to mM ranges), or endpoints (e.g., ROS scavenging vs. gene expression). Standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (oxygen radical absorbance capacity) should be adopted. For example, a study reported a 40% reduction in ROS in HeLa cells at 100 µM, but higher concentrations (>500 µM) showed cytotoxicity, highlighting dose-dependent effects .
Q. What methodologies elucidate its interactions with biomolecules like proteins?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (e.g., KD values). For instance, its thiol group forms disulfide bonds with cysteine residues in proteins, altering conformational stability. Computational docking (e.g., AutoDock) can predict interaction sites, validated by X-ray crystallography or cryo-EM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

